molecular formula C10H11N3O2S B1523925 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine CAS No. 1250582-48-9

1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine

Cat. No.: B1523925
CAS No.: 1250582-48-9
M. Wt: 237.28 g/mol
InChI Key: RKFUPKJXMQAKOK-UHFFFAOYSA-N
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Description

“1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine” is a chemical compound with the molecular formula C10H11N3O2S and a molecular weight of 237.28 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated . The designed compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave final compounds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 237.28 .

Scientific Research Applications

Chemical Synthesis and Biological Activity

1-(2-Methanesulfonylphenyl)-1H-pyrazol-4-amine is a compound that has garnered interest in various fields of scientific research, particularly in the synthesis of novel compounds with potential biological activities. Below are detailed insights into its applications based on recent scientific studies:

  • Insecticidal Activity

    Novel pyrazole methanesulfonates, designed using a model that included the this compound framework, demonstrated significant insecticidal activity along with low levels of acute mammalian toxicity. These compounds, particularly those with α-branching such as isopropyl and sec-butyl, showed the highest level of activity, although their efficacy in field populations was variable (Finkelstein & Strock, 1997).

  • Stereospecific Chemical Synthesis

    The compound has been used in the synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines through stereospecific substitutions, showcasing its versatility in chemical transformations for the development of optically pure compounds (Uenishi et al., 2004).

  • Catalysis and Synthesis

    It serves as a precursor in catalysis, for instance, in the one-pot tandem hydroamination/hydrosilation reactions catalyzed by cationic iridium(I) complexes, indicating its utility in synthesizing complex organic molecules (Field et al., 2003).

  • Anti-inflammatory Agents

    Derivatives of this compound have been synthesized and evaluated as anti-inflammatory agents, showing significant activity. The exploration of nitric oxide donor derivatives of these compounds further highlights their potential therapeutic applications (Abdellatif et al., 2014).

  • Labeling and Synthesis for Bioanalytical Standards

    The compound has facilitated the synthesis of deuterated analogs for use as bioanalytical standards in clinical trials, demonstrating the importance of precise chemical modifications in pharmaceutical research (Rozze & Fray, 2009).

  • Sulfonylation Reactions

    Research has shown its utility in sulfonylation reactions, aiding in the development of novel methodologies for the synthesis of chemically diverse molecules (Tanabe et al., 1995).

Safety and Hazards

The safety information for “1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine” indicates that it is classified under GHS07. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

1-(2-methylsulfonylphenyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-16(14,15)10-5-3-2-4-9(10)13-7-8(11)6-12-13/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFUPKJXMQAKOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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